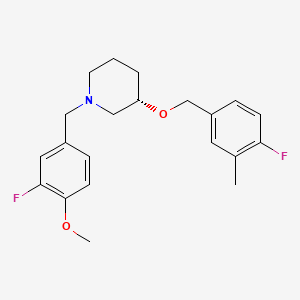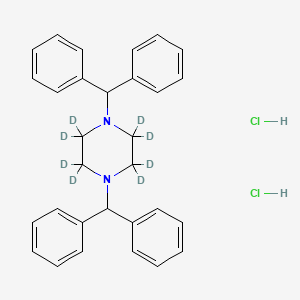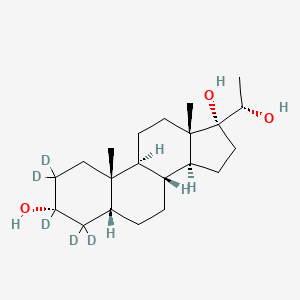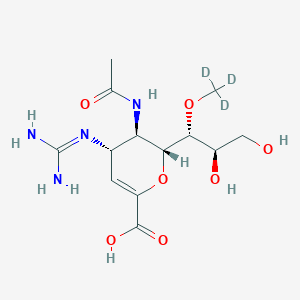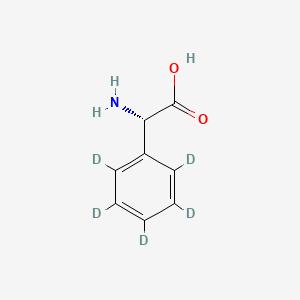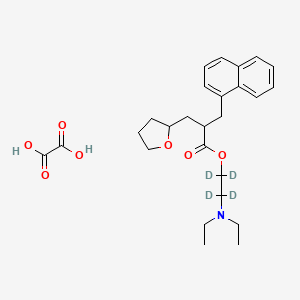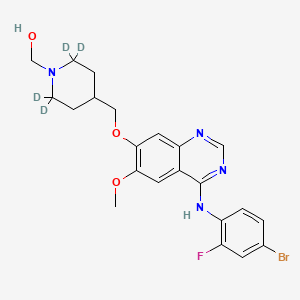![molecular formula C23H20N4OS B12416906 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea is a complex organic compound that features a pyridazinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl groups and the thiourea moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the pyridazinone core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced pyridazinone derivatives.
Aplicaciones Científicas De Investigación
1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Pyridazinone Derivatives: These compounds share the pyridazinone core structure and exhibit similar chemical properties.
Thiourea Derivatives: These compounds contain the thiourea moiety and have comparable reactivity.
Uniqueness: 1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea is unique due to its specific combination of the pyridazinone core and thiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H20N4OS |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C23H20N4OS/c28-22-16-15-21(26-27(22)20-9-5-2-6-10-20)17-11-13-19(14-12-17)25-23(29)24-18-7-3-1-4-8-18/h1-14H,15-16H2,(H2,24,25,29) |
Clave InChI |
NNDKPTKCHFIEKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(N=C1C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

